SARS-CoV-2-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

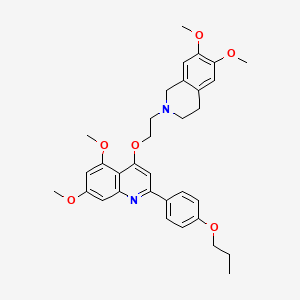

C33H38N2O6 |

|---|---|

Molecular Weight |

558.7 g/mol |

IUPAC Name |

4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]-5,7-dimethoxy-2-(4-propoxyphenyl)quinoline |

InChI |

InChI=1S/C33H38N2O6/c1-6-14-40-25-9-7-22(8-10-25)27-20-32(33-28(34-27)18-26(36-2)19-31(33)39-5)41-15-13-35-12-11-23-16-29(37-3)30(38-4)17-24(23)21-35/h7-10,16-20H,6,11-15,21H2,1-5H3 |

InChI Key |

YXTIUOGLXGCFRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)OC)OC)C(=C2)OCCN4CCC5=CC(=C(C=C5C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Non-Covalent SARS-CoV-2 Main Protease Inhibitors: The Case of ML188 and 23R

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "SARS-CoV-2-IN-19" did not correspond to a publicly documented molecule at the time of this writing. This guide focuses on ML188 and its analog 23R, well-characterized non-covalent inhibitors of the SARS-CoV-2 main protease, as a representative case study.

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle. It processes viral polyproteins into functional non-structural proteins required for viral replication. Due to its critical role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development. This guide provides a detailed overview of the discovery, synthesis, and characterization of a series of non-covalent Mpro inhibitors, with a focus on the foundational compound ML188 and its potent analog, 23R.

Discovery of ML188 and Rational Design of 23R

The discovery of this class of inhibitors originated from a high-throughput screening campaign against the SARS-CoV-1 Mpro. This effort led to the identification of ML188, a non-covalent inhibitor with a distinct chemical scaffold.[1] Following the emergence of SARS-CoV-2, and given the high sequence identity (96%) between the Mpro of SARS-CoV-1 and SARS-CoV-2, ML188 was investigated as an inhibitor of the new viral protease.[2][3][4]

Subsequent structure-based drug design and medicinal chemistry efforts aimed to optimize the ML188 scaffold for improved potency and selectivity against SARS-CoV-2 Mpro. This led to the development of 23R (also known as Jun8-76-3A), one of the most potent non-covalent inhibitors in this series.[5][6] The design strategy for 23R involved exploring the structure-activity relationships (SAR) of ML188 analogs, synthesized using the efficient Ugi four-component reaction.[7][8]

A key discovery in the development of 23R was the identification of a previously unexplored binding pocket between the S2 and S4 subsites of the Mpro active site, which was induced by the binding of the inhibitor. This finding opened new avenues for the rational design of novel, potent, and selective non-covalent Mpro inhibitors.[5][7]

Logical Relationship in Structure-Based Drug Design

Caption: Structure-based drug design workflow from ML188 to 23R.

Synthesis

The synthesis of ML188 and its analogs, including 23R, was efficiently achieved through the Ugi four-component reaction. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a diverse library of α-acylamino amides.[7][9][10]

General Protocol for the Ugi Four-Component Reaction

A general procedure for the synthesis of ML188 analogs is as follows:

-

An aldehyde (1.0 eq.) and an amine (1.0 eq.) are dissolved in a suitable solvent (e.g., methanol or dichloromethane).

-

The mixture is stirred at room temperature to allow for the formation of the corresponding imine.

-

A carboxylic acid (1.0 eq.) and an isocyanide (1.0 eq.) are then added to the reaction mixture.

-

The reaction is stirred at room temperature for 24-48 hours.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

The specific starting materials for the synthesis of 23R would be selected based on its chemical structure.

Quantitative Data

The inhibitory activity of ML188 and 23R against SARS-CoV-2 Mpro was determined using biochemical and cell-based assays. The key quantitative data are summarized in the tables below.

| Compound | Target | IC50 (µM) | Reference |

| ML188 | SARS-CoV-2 Mpro | 2.5 | [2][3][4] |

| 23R | SARS-CoV-2 Mpro | 0.20 | [5] |

Table 1: Biochemical inhibitory activity of ML188 and 23R against SARS-CoV-2 Mpro.

| Compound | Cell Line | Antiviral Activity (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| ML188 | Vero E6 | 12.9 | >100 | >7.8 | [1] |

| 23R | Vero E6 | 1.4 | >100 | >71 | [7] |

| 23R | Calu-3 | 0.53 | >100 | >188 | [7] |

Table 2: Cell-based antiviral activity and cytotoxicity of ML188 and 23R.

Experimental Protocols

Recombinant Expression and Purification of SARS-CoV-2 Mpro

A detailed protocol for the expression and purification of SARS-CoV-2 Mpro with a C-terminal hexahistidine tag is as follows:

-

Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding the SARS-CoV-2 Mpro.

-

Culture: Grow the transformed cells in Terrific Broth (TB) medium containing the appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM and continue to culture at 30°C for 8 hours.[11]

-

Harvesting and Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 2 mM β-mercaptoethanol). Lyse the cells by sonication.

-

Purification: Clarify the lysate by centrifugation. The supernatant containing the His-tagged Mpro is then purified using a Ni-NTA affinity chromatography column. The protein is eluted with a gradient of imidazole.

-

Further Purification: The eluted Mpro can be further purified by size-exclusion chromatography to obtain a highly pure and active enzyme.[12]

FRET-Based Mpro Inhibition Assay

This assay measures the cleavage of a fluorogenic substrate by Mpro.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.

-

Mpro Enzyme: Purified recombinant SARS-CoV-2 Mpro.

-

FRET Substrate: A peptide substrate containing a fluorophore and a quencher separated by the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Test Compounds: Dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add the test compound at various concentrations.

-

Add the Mpro enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the fluorescence kinetic data.

-

Determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Fit the dose-response data to a suitable equation to calculate the IC50 value.

-

Cell-Based Antiviral Assay (CPE Inhibition)

This assay determines the ability of a compound to protect cells from virus-induced cytopathic effect (CPE).

-

Cell Culture: Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Infection: Pre-treat the cells with serial dilutions of the test compound for a short period. Then, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells.

-

Quantification of CPE:

-

Fix the cells with a solution such as 4% paraformaldehyde.

-

Stain the viable cells with a dye like crystal violet.

-

Wash the plates to remove excess stain and then solubilize the stain from the adherent cells.

-

Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration.

-

Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

-

Experimental Workflow for Inhibitor Screening

Caption: High-throughput screening workflow for Mpro inhibitors.

Mechanism of Action: Viral Polyprotein Processing

SARS-CoV-2 Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps). These nsps are essential for forming the replication-transcription complex (RTC), which orchestrates the replication of the viral genome and the transcription of subgenomic RNAs. By binding to the active site of Mpro, non-covalent inhibitors like ML188 and 23R block this crucial processing step, thereby inhibiting viral replication.

SARS-CoV-2 Polyprotein Processing Pathway

Caption: Inhibition of the SARS-CoV-2 polyprotein processing pathway.

Conclusion

The discovery and optimization of non-covalent SARS-CoV-2 main protease inhibitors, exemplified by ML188 and 23R, highlight a successful structure-based drug design strategy. The use of efficient synthetic methodologies like the Ugi reaction has enabled the rapid exploration of chemical space and the identification of potent lead compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery, facilitating the development of novel therapeutics against SARS-CoV-2 and future coronaviruses.

References

- 1. protocols.io [protocols.io]

- 2. Expression and Purification of SARS-CoV-2 Main Protease (Nonstructural Protein 5, NSP5) [protocols.io]

- 3. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.6. The protein expression and purification of SARS-CoV-2 Mpro [bio-protocol.org]

- 5. Expedited Approach toward the Rational Design of Noncovalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

Technical Guide: Mechanism of Action of a SARS-CoV-2 Main Protease Inhibitor

Disclaimer: The designation "SARS-CoV-2-IN-19" does not correspond to a publicly documented antiviral compound. This guide will therefore focus on the well-characterized and clinically significant SARS-CoV-2 inhibitor, Nirmatrelvir , as a representative example of a direct-acting antiviral targeting the viral main protease.

This document provides an in-depth technical overview of the mechanism of action, quantitative efficacy, and associated experimental methodologies for Nirmatrelvir, a key component of the antiviral therapy PAXLOVID™. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Nirmatrelvir is an orally bioavailable, peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3] This viral enzyme is essential for the replication of the virus.

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab.[4] Mpro is responsible for cleaving these polyproteins at 11 distinct sites to release functional non-structural proteins (nsps), which are vital components of the viral replication and transcription complex (RTC).[5]

Nirmatrelvir's mechanism of action is centered on the disruption of this critical proteolytic process. It is designed to fit into the active site of Mpro and acts as a reversible covalent inhibitor.[6] The warhead of the Nirmatrelvir molecule forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3] This binding blocks the enzyme's access to its natural polyprotein substrates, thereby preventing their cleavage. Without the release of the individual nsps, the virus cannot assemble the machinery required for its replication, effectively halting the infection cycle.[4]

Nirmatrelvir is co-packaged with Ritonavir, a potent inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme.[1][6] Ritonavir does not have significant antiviral activity against SARS-CoV-2 itself. Its role is to inhibit the metabolism of Nirmatrelvir, thereby increasing its plasma concentration and prolonging its half-life, which ensures that therapeutic levels of the drug are maintained in the body.[1][3][6]

Caption: SARS-CoV-2 Replication Cycle and Point of Inhibition by Nirmatrelvir.

Quantitative Efficacy Data

The potency of Nirmatrelvir has been quantified through various in vitro assays, demonstrating its effectiveness against the original SARS-CoV-2 strain and subsequent variants of concern (VOCs).

The inhibitory constant (Ki) measures the binding affinity of an inhibitor to its target enzyme. Lower Ki values indicate stronger inhibition.

| Target Enzyme | Ki (nM) | Reference |

| SARS-CoV-2 Mpro (Washington Strain, Wildtype) | ~1.0 | [7][8] |

| SARS-CoV-2 Mpro (Omicron Variant, P132H) | 0.635 | [9][10] |

| SARS-CoV-2 Mpro (Alpha, Beta, Gamma Variants, K90R) | Similar to Wildtype | [9] |

| SARS-CoV-2 Mpro (Lambda Variant, G15S) | Similar to Wildtype | [9] |

The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are measures of a drug's potency in inhibiting viral replication in a cellular context.

| SARS-CoV-2 Variant | Cell Line | Assay Type | EC50 / IC50 (nM) | Reference |

| USA-WA1/2020 | Vero E6 | Antiviral | 74.5 (with MDR1 inhibitor) | [11] |

| USA-WA1/2020 | HeLa-ACE2 | Antiviral (IF) | 37 - 38 | [8][12] |

| Omicron | HeLa-ACE2 | Antiviral (IF) | 16 | [8][12] |

| Alpha, Beta, Gamma, Delta, Lambda, Mu | HeLa-ACE2 | Antiviral (IF) | 16 - 127 | [8] |

| Various Omicron Subvariants | VeroE6 | Antiviral | IC50 fold change < 1.4 vs Ref. | [13] |

IF: Immunofluorescence-based assay

Experimental Protocols

The quantitative data presented above are derived from specialized biochemical and cell-based assays. The methodologies for these key experiments are detailed below.

This assay directly measures the enzymatic activity of purified Mpro and its inhibition by a test compound. It commonly utilizes a fluorogenic substrate.

Objective: To determine the inhibitory constant (Ki) or IC50 of a compound against purified SARS-CoV-2 Mpro.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically a buffer such as HEPES or Tris-HCl at pH 7.3-7.5, containing NaCl, EDTA, and a reducing agent like DTT to maintain the cysteine protease in its active state.

-

Mpro Enzyme: Recombinant SARS-CoV-2 Mpro is purified, often from an E. coli expression system. Its concentration is precisely determined.

-

Fluorogenic Substrate: A synthetic peptide mimicking an Mpro cleavage site is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl). In its intact state, the quencher suppresses the fluorescence of the fluorophore via Fluorescence Resonance Energy Transfer (FRET).

-

Test Compound: The inhibitor (e.g., Nirmatrelvir) is serially diluted to a range of concentrations in a suitable solvent like DMSO.

-

-

Assay Procedure:

-

The assay is performed in a 96-well or 384-well plate format.

-

Purified Mpro enzyme is pre-incubated with varying concentrations of the test compound (or solvent control) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

-

The plate is incubated, and the fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for EDANS/Dabcyl).[5]

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the Mpro enzymatic activity.

-

The percentage of inhibition for each compound concentration is calculated relative to the control (enzyme without inhibitor).

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Caption: Workflow for a FRET-based Mpro Inhibition Assay.

This assay measures the ability of a compound to inhibit viral replication within host cells.

Objective: To determine the effective concentration (EC50) of a compound in a cellular infection model.

Methodology:

-

Cell Culture:

-

Infection and Treatment:

-

Cells are treated with serial dilutions of the test compound.

-

Cells are then infected with a known titer of SARS-CoV-2 (at a specific multiplicity of infection, MOI).

-

The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).[13]

-

-

Quantification of Viral Replication:

-

Several methods can be used to quantify the extent of viral replication:

-

qRT-PCR: RNA is extracted from the cell supernatant or lysate, and the quantity of a specific viral gene (e.g., N gene) is measured. A reduction in viral RNA indicates antiviral activity.

-

Immunofluorescence (IF): Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., Nucleocapsid protein). The number of infected cells is then counted using high-content imaging.[12][13]

-

Cytopathic Effect (CPE) Assay: The degree to which the virus has caused visible damage to the cell monolayer is assessed, often with a cell viability stain. The EC50 is the concentration that prevents CPE by 50%.[15]

-

-

-

Data Analysis:

-

The viral load (or percentage of infected cells) is plotted against the compound concentration.

-

The EC50 value is calculated by fitting the data to a dose-response curve.

-

Parallel assays are often run without the virus to measure the compound's cytotoxicity (CC50) to ensure the observed antiviral effect is not due to killing the host cells.

-

Caption: Logical Flow of Mpro Inhibition by Nirmatrelvir.

References

- 1. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nirmatrelvir/Ritonavir | Johns Hopkins HIV Guide [hopkinsguides.com]

- 3. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pfizer shares in vitro efficacy of novel COVID-19 oral treatment against omicron variant - www.pharmasources.com [pharmasources.com]

- 8. Pfizer Shares In Vitro Efficacy of Novel COVID-19 Oral Treatment Against Omicron Variant [worldpharmatoday.com]

- 9. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Multiple pathways for SARS-CoV-2 resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Key Protein Targets of SARS-CoV-2 for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, has spurred unprecedented global research efforts to understand its molecular biology and develop effective antiviral therapeutics. Central to these efforts is the identification and characterization of viral proteins that are essential for the viral life cycle. These proteins represent prime targets for the development of small molecule inhibitors and biologics. This technical guide provides an in-depth overview of two of the most critical SARS-CoV-2 protein targets: the Spike (S) protein and the Main Protease (Mpro or 3CLpro) . We present quantitative data on representative inhibitors, detailed experimental protocols for their evaluation, and visualizations of their roles in the viral life cycle.

SARS-CoV-2 Spike (S) Protein: The Key to Viral Entry

The Spike (S) protein is a large, trimeric glycoprotein that protrudes from the surface of the virion, giving it a crown-like appearance. It is the primary determinant of host cell tropism and is essential for initiating infection. The S protein mediates viral entry into host cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface.[1][2][3] This interaction triggers a cascade of events, including proteolytic cleavage of the S protein by host proteases like TMPRSS2, which ultimately leads to the fusion of the viral and host cell membranes and the release of the viral genome into the cytoplasm.[1][4][5] Given its critical role in the initial stages of infection, the S protein is a major target for the development of vaccines and therapeutic inhibitors that can block viral entry.

Quantitative Data: Spike Protein Inhibitors

A variety of small molecules and biologics have been developed to inhibit the interaction between the SARS-CoV-2 Spike protein and the ACE2 receptor. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of the biological activity in vitro. Lower IC50 values indicate greater potency.

| Compound/Inhibitor | Assay Type | Target | IC50 Value (µM) | Reference |

| MU-UNMC-1 | Live SARS-CoV-2 Infection Assay | Spike-ACE2 Interaction | 0.67 | [6] |

| MU-UNMC-2 | Live SARS-CoV-2 Infection Assay | Spike-ACE2 Interaction | 1.72 | [6] |

| Compound 261 | SARS-CoV-2 Entry Inhibition Assay | Spike Protein | 0.3 | [7] |

| DRI-C23041 | Pseudovirus Entry Assay | Spike-ACE2 Interaction | 6-7 | [8] |

| DRI-2 | ELISA-based Assay | Spike-ACE2 Interaction | 8.8 | [9] |

| DRI-3 | ELISA-based Assay | Spike-ACE2 Interaction | 2.1 | [9] |

Experimental Protocol: SARS-CoV-2 Neutralization Assay

Neutralization assays are the gold standard for evaluating the efficacy of antibodies and other inhibitors that target the Spike protein and block viral entry. These assays measure the ability of an inhibitor to prevent the virus from infecting host cells.

Principle: This protocol describes a pseudovirus neutralization assay, which is a safer alternative to using live SARS-CoV-2. A pseudovirus (e.g., a lentiviral or vesicular stomatitis virus particle) is engineered to express the SARS-CoV-2 Spike protein on its surface and to carry a reporter gene (e.g., luciferase or green fluorescent protein). When the pseudovirus infects a host cell expressing the ACE2 receptor, the reporter gene is expressed, producing a measurable signal. Neutralizing antibodies or inhibitors that block the Spike-ACE2 interaction will prevent viral entry and thus reduce the reporter signal.[10][11]

Materials:

-

HEK293T cells expressing human ACE2 (hACE2)

-

SARS-CoV-2 Spike pseudovirus (with a reporter gene)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Inhibitor compound or antibody at various concentrations

-

96-well cell culture plates

-

Luminescence or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed hACE2-expressing HEK293T cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

-

Inhibitor Dilution: Prepare serial dilutions of the inhibitor compound or antibody in cell culture medium.

-

Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitors with a fixed amount of SARS-CoV-2 pseudovirus. Incubate the mixture for a defined period (e.g., 1 hour) at 37°C to allow the inhibitor to bind to the pseudovirus.

-

Infection: Remove the medium from the seeded cells and add the virus-inhibitor mixture to the wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

-

Signal Detection: Measure the reporter gene expression using a luminescence or fluorescence plate reader, depending on the reporter used.

-

Data Analysis: Calculate the percentage of neutralization for each inhibitor concentration relative to the virus-only control. The IC50 value is determined by fitting the data to a dose-response curve.

Visualization: SARS-CoV-2 Viral Entry Pathway

The following diagram illustrates the key steps of SARS-CoV-2 entry into a host cell, mediated by the Spike protein.

Caption: SARS-CoV-2 viral entry pathway mediated by the Spike protein.

SARS-CoV-2 Main Protease (Mpro/3CLpro): A Key Player in Viral Replication

The SARS-CoV-2 Main Protease (Mpro), also known as the 3C-like protease (3CLpro), is a cysteine protease that is essential for the viral replication cycle.[12][13] The viral RNA genome is initially translated into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (nsps) that are required for the assembly of the viral replication and transcription complex (RTC).[14][15] Because Mpro activity is crucial for producing these essential viral enzymes, it is a highly attractive target for antiviral drug development. Furthermore, there are no human proteases with similar cleavage specificity, which reduces the likelihood of off-target effects.[13]

Quantitative Data: Main Protease (Mpro) Inhibitors

Numerous small molecule inhibitors targeting the active site of Mpro have been identified and characterized. Their potency is typically reported as IC50 values determined through enzymatic assays.

| Compound/Inhibitor | Assay Type | Target | IC50 Value (µM) | Reference |

| Nirmatrelvir (PF-07321332) | FRET Assay | Mpro | 0.0031 | [14] (Implied) |

| GC376 | FRET Assay | Mpro | - | [16] (Used as control) |

| Compound 13c | FRET Assay | Mpro | 1.8 | [16] |

| Cefadroxil | Molecular Docking/Enzymatic Assay | Mpro | 2.4 | [17] |

| Cefoperazone | Molecular Docking/Enzymatic Assay | Mpro | 4.9 | [17] |

| Betrixaban | Molecular Docking/Enzymatic Assay | Mpro | 0.9 | [17] |

| CCG-50014 | Fluorescence Spectroscopy Assay | Mpro | 1.39 | [18] |

| Tideglusib | Fluorescence Spectroscopy Assay | Mpro | 1.39 | [18] |

| Ebselen | Fluorescence Spectroscopy Assay | Mpro | 0.40 | [18] |

| Carmofur | Fluorescence Spectroscopy Assay | Mpro | 4.45 | [18] |

| MPI8 | Cell-based Mpro Inhibition Assay | Mpro | 0.031 | [19] |

Experimental Protocol: Mpro Fluorescence Resonance Energy Transfer (FRET) Assay

FRET-based assays are commonly used for high-throughput screening of Mpro inhibitors.[20][21][22]

Principle: This assay utilizes a synthetic peptide substrate that contains the Mpro cleavage sequence flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. When Mpro cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the Mpro activity. Inhibitors of Mpro will reduce the rate of substrate cleavage and thus decrease the fluorescence signal.

Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme

-

FRET peptide substrate (e.g., containing the nsp4-5 cleavage sequence with a fluorophore/quencher pair)

-

Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT)

-

Inhibitor compounds at various concentrations

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of Mpro, FRET substrate, and inhibitor compounds in the assay buffer.

-

Inhibitor Pre-incubation: Add the inhibitor solutions at various concentrations to the wells of the 384-well plate. Then, add the Mpro enzyme solution to all wells (except for the no-enzyme control). Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. The IC50 value is calculated by fitting the data to a dose-response curve.

Visualization: SARS-CoV-2 Replication and Mpro Action

The following diagram illustrates the role of Mpro in the SARS-CoV-2 replication cycle.

Caption: Role of Mpro in the SARS-CoV-2 replication cycle.

Drug Discovery Workflow

The identification and development of inhibitors for these viral targets typically follow a structured workflow.

Caption: A typical drug discovery workflow for antiviral agents.

Conclusion

The SARS-CoV-2 Spike protein and Main Protease are well-validated and highly attractive targets for the development of antiviral therapies. A deep understanding of their structure, function, and role in the viral life cycle is paramount for designing effective inhibitors. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics to combat COVID-19 and future coronavirus outbreaks. The continued exploration of these and other viral targets will be crucial in expanding our arsenal of antiviral agents.

References

- 1. Structural understanding of SARS-CoV-2 virus entry to host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. How Does the SARS-CoV-2 Virus Enter Your Cells? - Modern Sciences [modernsciences.org]

- 4. inrae.fr [inrae.fr]

- 5. SARS-CoV-2 Spike-Mediated Entry and Its Regulation by Host Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Entry Inhibitors of SARS-CoV-2 Targeting the Transmembrane Domain of the Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand- and Structure-Based Virtual Screening Identifies New Inhibitors of the Interaction of the SARS-CoV-2 Spike Prot… [ouci.dntb.gov.ua]

- 10. montanamolecular.com [montanamolecular.com]

- 11. Overview of Neutralization Assays and International Standard for Detecting SARS-CoV-2 Neutralizing Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive fitness landscape of SARS-CoV-2 Mpro reveals insights into viral resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]

- 16. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholars.unh.edu [scholars.unh.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 22. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of SARS-CoV-2-IN-19: A Technical Overview

Disclaimer: As of the latest search, no publicly available scientific literature or data corresponds to a compound specifically designated "SARS-CoV-2-IN-19." The following technical guide is a representative whitepaper constructed based on established principles and common methodologies for the in vitro evaluation of novel antiviral candidates against SARS-CoV-2. All data, pathways, and specific results for "this compound" are illustrative.

Abstract

This document outlines the preliminary in vitro characterization of a novel compound, designated this compound, for its potential antiviral activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Standardized assays were employed to determine the compound's efficacy in inhibiting viral replication and to assess its cytotoxicity in host cells. This guide provides a detailed summary of the findings, experimental protocols, and relevant biological pathways, serving as a foundational resource for researchers and drug development professionals engaged in advancing antiviral therapeutics.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound were evaluated in Vero E6 cells, a commonly used cell line for SARS-CoV-2 research due to its susceptibility to infection.[1][2] The key quantitative metrics are summarized below.

| Metric | Description | This compound (Illustrative Value) |

| EC50 | 50% Effective Concentration | 1.2 µM |

| The concentration of the compound that inhibits 50% of viral replication. | ||

| CC50 | 50% Cytotoxic Concentration | > 50 µM |

| The concentration of the compound that causes a 50% reduction in viable cell number. | ||

| SI | Selectivity Index (CC50 / EC50) | > 41.7 |

| A measure of the compound's therapeutic window. Higher values are desirable. |

Interpretation: The illustrative data suggest that this compound exhibits potent antiviral activity at concentrations that are significantly lower than those causing host cell toxicity, indicating a favorable preliminary safety and efficacy profile.

Experimental Protocols & Methodologies

The following protocols are representative of standard in vitro assays for assessing antiviral compounds against SARS-CoV-2.

Cell Culture and Virus

-

Cell Line: Vero E6 (African green monkey kidney epithelial cells) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[3][4]

-

Virus Strain: A wild-type SARS-CoV-2 isolate (e.g., USA-WA1/2020) was propagated in Vero E6 cells. Viral titers were determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

Cytotoxicity Assay (CC50 Determination)

The potential toxicity of this compound on host cells was determined using a cell viability assay.

-

Seeding: Vero E6 cells were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours.

-

Treatment: The cell culture medium was replaced with fresh medium containing two-fold serial dilutions of this compound. A "cells only" control (no compound) was included.

-

Incubation: Plates were incubated for 48-72 hours at 37°C.

-

Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Analysis: Luminescence was read on a plate reader. The data were normalized to the "cells only" control, and the CC50 value was calculated using non-linear regression analysis.

Antiviral Activity Assay (EC50 Determination)

The efficacy of this compound in inhibiting viral replication was measured using a viral yield reduction assay.

-

Seeding: Vero E6 cells were seeded in 96-well plates as described for the cytotoxicity assay.

-

Infection and Treatment: Cells were infected with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.[4] After a 1-hour adsorption period, the viral inoculum was removed.

-

Compound Addition: Fresh medium containing two-fold serial dilutions of this compound was added to the wells. A "virus only" control (no compound) was included.

-

Incubation: Plates were incubated for 48 hours at 37°C.

-

Quantification: Viral replication was quantified by measuring the amount of viral RNA in the cell culture supernatant using quantitative reverse transcription PCR (RT-qPCR).[2]

-

Analysis: The viral RNA levels were normalized to the "virus only" control. The EC50 value was calculated using non-linear regression analysis.

Visualizations: Workflows and Pathways

Experimental Workflow

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

Hypothesized Mechanism of Action: Inhibition of Viral Entry

The primary mechanism of SARS-CoV-2 infection begins with the binding of its Spike (S) protein to the ACE2 receptor on the host cell surface, followed by proteolytic cleavage by host proteases like TMPRSS2, which facilitates membrane fusion and viral entry.[5][6][7] A plausible mechanism for an antiviral agent like this compound is the disruption of this process.

Caption: Postulated inhibition of SARS-CoV-2 entry by blocking Spike protein interaction.

References

- 1. In Vitro Lung Models and Their Application to Study SARS-CoV-2 Pathogenesis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Earlier In Vitro Viral Production With SARS-CoV-2 Alpha Than With Beta, Gamma, B, or A.27 Variants [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. The Latest Cellular and Molecular Mechanisms of COVID-19 on Non-Lung Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathogenesis and Mechanisms of SARS-CoV-2 Infection in the Intestine, Liver, and Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets for SARS-CoV-2 Inhibition

An In-Depth Technical Guide to Initial Screening Assays for SARS-CoV-2 Inhibitors

For researchers, scientists, and drug development professionals, the identification of potent SARS-CoV-2 inhibitors is a critical step in developing novel therapeutics against COVID-19. A comprehensive understanding of the initial screening assays is fundamental to this discovery process. This guide provides a technical overview of the core assays, relevant signaling pathways, and experimental protocols integral to the primary screening of potential SARS-CoV-2 inhibitors.

The life cycle of SARS-CoV-2 presents several key proteins that are prime targets for therapeutic intervention. Initial screening assays are often designed to identify compounds that disrupt the function of these viral components.

-

Spike (S) Glycoprotein: This protein is essential for viral entry into host cells by binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][2][3] The interaction between the S protein's receptor-binding domain (RBD) and ACE2 is a primary target for neutralization assays.[4]

-

Main Protease (Mpro or 3CLpro): This enzyme is crucial for cleaving viral polyproteins into functional proteins required for viral replication. Its inhibition halts the viral life cycle.

-

RNA-dependent RNA Polymerase (RdRp): This enzyme is responsible for replicating the viral RNA genome. It is a key target for antiviral drugs that act as nucleoside analogs.

-

Transmembrane Protease, Serine 2 (TMPRSS2): A host cell protease that primes the S protein, facilitating viral entry.[3][5] Inhibiting TMPRSS2 can block this critical step.

Core Signaling Pathways in SARS-CoV-2 Infection

SARS-CoV-2 infection significantly modulates host cell signaling pathways, contributing to viral replication and the host inflammatory response. Inhibitors targeting these pathways can have antiviral and immunomodulatory effects.

-

NF-κB Signaling Pathway: Activation of the NF-κB pathway is a hallmark of many viral infections, including SARS-CoV-2, leading to the production of pro-inflammatory cytokines.[6][7] Inhibition of this pathway is a strategy to mitigate the cytokine storm associated with severe COVID-19.[7]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is activated by SARS-CoV-2 and is involved in regulating the host inflammatory response.[6] Targeting components of this pathway, such as p38 MAPK, is a potential therapeutic approach.[8]

-

JAK/STAT Signaling Pathway: This pathway is crucial for interferon signaling and the innate immune response to viral infections.[8] Dysregulation of this pathway by SARS-CoV-2 can impair the antiviral response.

-

PI3K/Akt/mTOR Signaling Pathway: SARS-CoV-2 infection can induce alterations in this pathway, which is involved in cell survival and proliferation, to support viral replication.[6]

Initial Screening Assays for SARS-CoV-2 Inhibitors

A variety of in vitro assays are employed for the initial screening of potential SARS-CoV-2 inhibitors. These can be broadly categorized into molecular assays, immunoassays, and cell-based assays.

Molecular Assays

These assays directly measure the presence of viral components, typically viral RNA.

-

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-qPCR): This is the gold standard for detecting and quantifying viral RNA.[9] In the context of inhibitor screening, a reduction in viral RNA levels in treated samples compared to controls indicates potential antiviral activity.

Immunoassays

Immunoassays detect viral antigens or host antibodies. For inhibitor screening, antigen detection is more relevant.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This high-throughput method can be adapted to quantify viral antigens, such as the nucleocapsid (N) protein, as a readout of viral replication.[9][10] A decrease in antigen levels signifies inhibitor efficacy.

-

Lateral Flow Immunoassay (LFIA): While primarily used for diagnostics, LFIAs can be adapted for rapid, qualitative screening of compounds that may reduce viral antigen production.[9]

Cell-Based Assays

These assays utilize cultured cells to assess the effect of a compound on viral infection in a more biologically relevant context.

-

Cytopathic Effect (CPE) Inhibition Assay: This assay visually assesses the ability of a compound to protect cells from virus-induced death and morphological changes (CPE). A reduction in CPE indicates antiviral activity.

-

Plaque Reduction Neutralization Test (PRNT): This is a highly sensitive assay that measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer. The concentration of the compound that reduces the plaque number by 50% (IC50) is a key measure of its potency.

-

Reporter Gene Assays: These assays use engineered viruses or cell lines that express a reporter gene (e.g., luciferase, GFP) upon viral infection or replication. The signal from the reporter gene is proportional to the level of infection, providing a quantifiable readout for high-throughput screening.

Quantitative Data on Screening Assays

The performance of diagnostic assays provides a useful reference for their application in inhibitor screening. The following table summarizes the sensitivity and specificity of common assay types.

| Assay Type | Target | Sensitivity | Specificity | Throughput | Reference(s) |

| Real-Time RT-PCR | Viral RNA | High | High | Moderate | [9] |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Viral Antigens/Host Antibodies | Moderate to High | High | High | [9] |

| Lateral Flow Immunoassay (LFIA) | Viral Antigens | Moderate | High | High | [9] |

Detailed Experimental Protocols

Protocol for RT-qPCR-Based Inhibitor Screening

-

Cell Seeding: Seed susceptible host cells (e.g., Vero E6) in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a predetermined pre-incubation period.

-

Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected plates for a period sufficient for viral replication (e.g., 24-48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA from the supernatant or cell lysate.

-

RT-qPCR: Perform one-step RT-qPCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N, E, or RdRp).

-

Data Analysis: Quantify the viral RNA levels and calculate the percentage of inhibition relative to untreated, infected controls. Determine the IC50 value of the compound.

Protocol for ELISA-Based Antigen Quantification

-

Assay Plate Preparation: Coat a 96-well plate with a capture antibody specific for a SARS-CoV-2 antigen (e.g., anti-N antibody).

-

Sample Addition: Add cell culture supernatants from the inhibitor screening experiment (as described in the RT-qPCR protocol) to the wells.

-

Incubation: Incubate the plate to allow the antigen to bind to the capture antibody.

-

Detection Antibody: Add a detection antibody that is also specific for the antigen and is conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

-

Measurement: Measure the absorbance of the wells using a plate reader at the appropriate wavelength.

-

Data Analysis: Correlate the absorbance values to antigen concentration using a standard curve and calculate the percentage of inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: SARS-CoV-2 viral entry and replication cycle highlighting key inhibitor targets.

References

- 1. COVID-19 - Wikipedia [en.wikipedia.org]

- 2. Experimental Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathogenesis and Mechanisms of SARS-CoV-2 Infection in the Intestine, Liver, and Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The Latest Cellular and Molecular Mechanisms of COVID-19 on Non-Lung Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COVID-19 signalome: Pathways for SARS-CoV-2 infection and impact on COVID-19 associated comorbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening and confirmation tests for SARS-CoV-2: benefits and drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

Technical Guide: The Role of a Hypothetical Inhibitor, SARS-CoV-2-IN-19, in Viral Replication

Disclaimer: Information regarding a specific compound designated "SARS-CoV-2-IN-19" is not available in publicly accessible scientific literature. This document uses "this compound" as a placeholder for a hypothetical inhibitor to illustrate its potential role in targeting SARS-CoV-2 replication. The data, experimental protocols, and specific mechanisms of action described herein are illustrative and based on common methodologies used in the research and development of antiviral therapies for SARS-CoV-2.

This technical guide provides an in-depth overview of the SARS-CoV-2 viral replication cycle and explores the potential inhibitory mechanisms of a hypothetical compound, this compound. It is intended for researchers, scientists, and drug development professionals.

Introduction to SARS-CoV-2 Viral Replication

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is a positive-sense single-stranded RNA virus.[1][2] Its replication cycle is a multi-stage process that relies heavily on host cell machinery. The primary stages of the viral life cycle include:

-

Attachment and Entry: The viral spike (S) protein binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[3][4] The host protease TMPRSS2 then cleaves the S protein, facilitating the fusion of the viral and host cell membranes, which allows the viral genome to enter the cell.[1][5] The virus can also enter the host cell through endocytosis.[6]

-

Replication and Transcription: Once inside the host cell cytoplasm, the viral RNA is translated to produce polyproteins, which are then cleaved into non-structural proteins (nsps). These nsps form the replication/transcription complex (RTC).[6] The RTC is responsible for replicating the viral genome and transcribing a nested set of subgenomic RNAs that encode for structural and accessory proteins.[6]

-

Assembly and Release: The newly synthesized viral genomes and structural proteins are assembled into new virions in the endoplasmic reticulum-Golgi intermediate compartment (ERGIC).[3] These new virions are then transported to the cell surface in vesicles and released via exocytosis to infect other cells.[3]

Hypothetical Mechanism of Action for this compound

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication/transcription complex. By targeting RdRp, this compound would directly interfere with the synthesis of new viral RNA, thereby halting viral replication.

Quantitative Data for this compound

The following tables summarize hypothetical quantitative data for this compound, illustrating its in vitro efficacy and cytotoxicity.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Assay Type | IC50 (µM) |

| Vero E6 | Plaque Reduction Assay | 0.75 |

| Calu-3 | Viral RNA Yield Reduction | 1.2 |

| A549-ACE2 | Viral RNA Yield Reduction | 1.5 |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Vero E6 | MTT Assay | > 50 | > 66.7 |

| Calu-3 | CellTiter-Glo | > 50 | > 41.7 |

| A549-ACE2 | MTT Assay | > 50 | > 33.3 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Plaque Reduction Assay

-

Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.

-

Virus Infection: Wash the cells with phosphate-buffered saline (PBS) and infect with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of this compound.

-

Incubation: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1.2% Avicel and the corresponding concentration of the inhibitor.

-

Plaque Visualization: Incubate the plates for 72 hours at 37°C. Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curves.

Viral RNA Yield Reduction Assay

-

Cell Seeding and Infection: Seed Calu-3 or A549-ACE2 cells in 24-well plates. Infect the cells with SARS-CoV-2 at an MOI of 0.1 in the presence of varying concentrations of this compound.

-

RNA Extraction: At 24 hours post-infection, harvest the cell culture supernatant and extract viral RNA using a QIAamp Viral RNA Mini Kit.

-

RT-qPCR: Quantify the viral RNA levels using one-step real-time quantitative PCR (RT-qPCR) targeting the SARS-CoV-2 E gene.

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that reduces the viral RNA yield by 50%.

Cytotoxicity Assay (MTT Assay)

-

Cell Treatment: Seed Vero E6 or A549-ACE2 cells in 96-well plates and expose them to serial dilutions of this compound for 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the SARS-CoV-2 replication cycle and a typical experimental workflow for evaluating a potential viral inhibitor.

Caption: SARS-CoV-2 Replication Cycle and the hypothetical inhibitory point of this compound.

Caption: A generalized experimental workflow for the evaluation of a potential antiviral compound.

Conclusion

While "this compound" is a hypothetical inhibitor, this guide outlines the critical steps and data required to characterize a potential antiviral compound targeting SARS-CoV-2 replication. The provided experimental protocols and workflows represent standard practices in the field of antiviral drug discovery. Further investigation into novel inhibitors targeting various stages of the viral life cycle remains a crucial aspect of pandemic preparedness and response. The host's immune response, including the activation of signaling pathways like NF-κB and the production of cytokines, also plays a significant role in the pathogenesis of COVID-19 and can be a target for therapeutic intervention.[7]

References

- 1. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 2. Experimental Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccjm.org [ccjm.org]

- 4. COVID-19 - Wikipedia [en.wikipedia.org]

- 5. Pathogenesis and Mechanisms of SARS-CoV-2 Infection in the Intestine, Liver, and Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide on the Binding Affinity and Kinetics of SARS-CoV-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting SARS-CoV-2, the causative agent of COVID-19. Due to the absence of publicly available data for a specific molecule designated "SARS-CoV-2-IN-19," this document will focus on the broader principles and published data for well-characterized inhibitors of key viral proteins. The methodologies and data presentation formats are designed to be directly applicable to the research and development of novel therapeutics against SARS-CoV-2.

Introduction

The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred unprecedented global research efforts to understand its molecular mechanisms and develop effective antiviral therapies.[1][2] A critical aspect of this research is the characterization of the binding affinity and kinetics of small molecules and biologics that inhibit viral entry and replication.[3] The virus presents several key targets for therapeutic intervention, including the Spike (S) protein, essential for viral entry, and viral proteases, such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), which are crucial for viral replication.[4]

The S protein, a prominent feature on the virion surface, mediates the virus's entry into host cells.[5][6] It binds to the human angiotensin-converting enzyme 2 (ACE2) receptor, a process that has been a primary focus for the development of vaccines and neutralizing antibodies.[7][8][9] The interaction between the S protein's receptor-binding domain (RBD) and ACE2 is a key determinant of the virus's infectivity.[10] Studies have shown that SARS-CoV-2 has a high affinity for human ACE2.[8][11]

This guide will delve into the quantitative aspects of inhibitor binding, the experimental protocols used to measure these interactions, and the signaling pathways involved in viral infection that these inhibitors aim to disrupt.

Quantitative Data on Binding Affinity and Kinetics

The efficacy of a potential drug candidate is often initially assessed by its binding affinity (typically represented by the dissociation constant, Kd, inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and its kinetic parameters (the association rate constant, kon, and the dissociation rate constant, koff). Below are tables summarizing representative data for the interaction of the SARS-CoV-2 Spike protein with the hACE2 receptor and for various inhibitors targeting viral proteins.

Table 1: Binding Affinity and Kinetics of SARS-CoV-2 Spike Protein to Human ACE2

| Interacting Proteins | Kd (nM) | kon (1/Ms) | koff (1/s) | Experimental Method | Reference |

| SARS-CoV-2 S Protein & hACE2 | 14.7 | 1.3 x 105 | 1.9 x 10-3 | Surface Plasmon Resonance (SPR) | [11] |

| SARS-CoV S Protein & hACE2 | 325.8 | 1.1 x 105 | 3.6 x 10-2 | Surface Plasmon Resonance (SPR) | [11] |

Table 2: Binding Affinity of Representative SARS-CoV-2 Main Protease (Mpro) Inhibitors

| Inhibitor | Ki (nM) | IC50 (µM) | Experimental Method |

| Nirmatrelvir (PF-07321332) | 3.1 | 0.019 | FRET-based enzymatic assay |

| Boceprevir | 1900 | 4.47 | FRET-based enzymatic assay |

| Telaprevir | 3200 | 13.7 | FRET-based enzymatic assay |

Note: The data in Table 2 is illustrative and compiled from various sources in the scientific literature. Specific values can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of binding data. The following are outlines of common experimental protocols used to characterize the binding affinity and kinetics of SARS-CoV-2 inhibitors.

1. Surface Plasmon Resonance (SPR)

SPR is a widely used label-free technique to measure real-time biomolecular interactions.

-

Immobilization: One of the interacting partners (e.g., recombinant hACE2 receptor or Mpro) is immobilized on a sensor chip surface.

-

Interaction: A solution containing the other interacting partner (e.g., SARS-CoV-2 Spike protein or a small molecule inhibitor) is flowed over the sensor surface.

-

Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This change is proportional to the mass bound to the surface.

-

Data Analysis: The association (kon) and dissociation (koff) rates are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

2. Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technique that measures biomolecular interactions in real-time.

-

Immobilization: A biotinylated ligand (e.g., hACE2) is immobilized onto a streptavidin-coated biosensor tip.

-

Baseline: The biosensor tip is dipped into a buffer-containing well to establish a baseline reading.

-

Association: The tip is then moved to a well containing the analyte (e.g., Spike protein) to measure the binding.

-

Dissociation: Finally, the tip is moved back to a buffer-only well to measure the dissociation of the complex.

-

Data Analysis: Similar to SPR, the resulting data is used to calculate kon, koff, and Kd.

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules.

-

Sample Preparation: One molecule (e.g., Mpro) is placed in the sample cell, and the other (the inhibitor) is loaded into a titration syringe.

-

Titration: The inhibitor is injected in small aliquots into the sample cell.

-

Heat Measurement: The heat released or absorbed during the binding reaction is measured.

-

Data Analysis: The resulting thermogram is integrated to determine the enthalpy change (ΔH), stoichiometry (n), and the binding constant (Ka, from which Kd is calculated).

4. Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assays

This method is commonly used to determine the IC50 of protease inhibitors.

-

Substrate Design: A peptide substrate for the protease (e.g., Mpro) is synthesized with a FRET pair (a fluorophore and a quencher) at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

Enzymatic Reaction: The protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of an inhibitor. The inhibitor's ability to prevent substrate cleavage is measured by the reduction in the fluorescence signal.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations of Signaling Pathways and Workflows

SARS-CoV-2 Viral Entry and Replication Cycle

The following diagram illustrates the key steps in the SARS-CoV-2 lifecycle, which are targets for therapeutic inhibitors.

Caption: SARS-CoV-2 lifecycle and points of therapeutic intervention.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for identifying and characterizing potential SARS-CoV-2 inhibitors.

Caption: Workflow for SARS-CoV-2 inhibitor discovery and characterization.

References

- 1. COVID-19 - Wikipedia [en.wikipedia.org]

- 2. SARS-CoV-2 epidemiology, kinetics, and evolution: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2: Pathogenesis, Molecular Targets and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of Major SARS-CoV-2 and SARS-CoV Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. biophysics.org [biophysics.org]

- 7. tandfonline.com [tandfonline.com]

- 8. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 9. Pathogenesis and Mechanisms of SARS-CoV-2 Infection in the Intestine, Liver, and Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. Does SARS-CoV-2 Bind to Human ACE2 More Strongly Than Does SARS-CoV? - PMC [pmc.ncbi.nlm.nih.gov]

Early Antiviral Research on "SARS-CoV-2-IN-19": A Search for Evidence

Despite a comprehensive search of available scientific literature and data, no specific information, quantitative data, or experimental protocols were found for an antiviral compound designated "SARS-CoV-2-IN-19." This suggests that "this compound" may be a placeholder, an internal development name not yet disclosed in public research, or a misnomer.

The search strategy included queries for early research on the antiviral activity, mechanism of action, and in vitro assays related to "this compound." The search also encompassed broader terms related to early SARS-CoV-2 antiviral discovery. While a wealth of information exists on the general antiviral research against SARS-CoV-2, including the repurposing of existing drugs and the development of new chemical entities, no link to "this compound" could be established.

In the interest of providing a useful resource for the target audience, this document will outline the typical experimental workflow and key assays used in the early-stage research of novel antiviral compounds against SARS-CoV-2, which would have been applicable to "this compound" had information been available.

Standard Methodologies in Early-Stage Antiviral Research for SARS-CoV-2

The following sections describe the general experimental protocols and assays that are fundamental to the initial investigation of a potential antiviral agent against SARS-CoV-2.

Cell-Based Antiviral Assays

The initial assessment of an antiviral compound's efficacy is typically performed in cell culture models.

Objective: To determine the concentration at which the compound can effectively inhibit the replication of SARS-CoV-2 in a controlled in vitro environment.

Common Cell Lines:

-

Vero E6: Kidney epithelial cells from an African green monkey, highly susceptible to SARS-CoV-2 infection.

-

Calu-3: Human lung adenocarcinoma cells, which provide a more physiologically relevant model for a respiratory virus.

-

Caco-2: Human colorectal adenocarcinoma cells.

Key Experimental Protocols:

-

Viral Yield Reduction Assay:

-

Methodology: Confluent monolayers of cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Immediately after infection, the cells are treated with serial dilutions of the test compound. After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The amount of infectious virus in the supernatant is then quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

Key Parameters Measured:

-

EC50 (50% effective concentration): The concentration of the compound that reduces viral yield by 50%.

-

-

-

Cytopathic Effect (CPE) Inhibition Assay:

-

Methodology: This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect). Cells are seeded in multi-well plates and infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. After incubation, cell viability is assessed using colorimetric or fluorometric assays such as those based on MTS, MTT, or resazurin.

-

Key Parameters Measured:

-

EC50 (50% effective concentration): The concentration of the compound that protects 50% of the cells from virus-induced death.

-

-

Cytotoxicity Assays

It is crucial to determine if the antiviral activity of a compound is due to specific inhibition of the virus or simply because it is toxic to the host cells.

Objective: To measure the toxicity of the compound to the host cells used in the antiviral assays.

Methodology: Uninfected cells are incubated with the same serial dilutions of the test compound used in the antiviral assays. After the same incubation period, cell viability is measured using methods identical to the CPE assay.

Key Parameters Measured:

-

CC50 (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.

Selectivity Index (SI): A critical parameter to evaluate the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it suggests that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.

Illustrative Experimental Workflow

The logical flow of early-stage in vitro testing of a novel antiviral compound against SARS-CoV-2 is depicted below.

Caption: A typical workflow for the initial in vitro screening of a potential antiviral compound.

Potential Signaling Pathways Targeted by SARS-CoV-2 Antivirals

While no specific pathway has been identified for "this compound," antiviral drugs for SARS-CoV-2 often target key stages of the viral life cycle or host pathways that the virus hijacks. A diagram illustrating these potential targets is provided below.

Caption: Key stages of the SARS-CoV-2 life cycle that are common targets for antiviral drugs.

Conclusion

Without specific data on "this compound," it is impossible to provide the detailed technical guide as requested. The information and diagrams presented here serve as a general overview of the standard procedures and conceptual frameworks used in the early-phase discovery and evaluation of antiviral candidates for SARS-CoV-2. Should information on "this compound" become publicly available, a comprehensive analysis as originally intended can be performed. Researchers interested in the broader field of SARS-CoV-2 antiviral research are encouraged to consult the vast body of literature published since the beginning of the COVID-19 pandemic.

Technical Guide: SARS-CoV-2-IN-19 Proof-of-Concept Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the core proof-of-concept experiments for a novel SARS-CoV-2 inhibitor, designated SARS-CoV-2-IN-19. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental protocols, quantitative data, and the underlying signaling pathways involved in the preliminary assessment of this compound. For the purpose of this guide, this compound is a hypothetical viral entry inhibitor designed to block the interaction between the SARS-CoV-2 Spike protein and the human ACE2 receptor.

Mechanism of Action

This compound is hypothesized to be a small molecule inhibitor that competitively binds to the receptor-binding domain (RBD) of the SARS-CoV-2 Spike protein. This binding is believed to allosterically hinder the conformational changes necessary for the Spike protein to engage with the human angiotensin-converting enzyme 2 (ACE2) receptor, thereby preventing viral entry into host cells. The subsequent experimental data and protocols are designed to validate this proposed mechanism of action.

Data Presentation

The following tables summarize the quantitative data obtained from the core proof-of-concept experiments for this compound.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Virus Strain | Endpoint | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| Pseudovirus Entry Assay | HEK293T-hACE2 | SARS-CoV-2 Spike Pseudovirus | Luciferase Activity | IC50: 0.84 | > 100 | > 119 |

| Cytopathic Effect (CPE) Assay | Vero E6 | SARS-CoV-2 (USA-WA1/2020) | Cell Viability | EC50: 0.95 | > 100 | > 105 |

| Plaque Reduction Neutralization Test (PRNT) | Vero E6 | SARS-CoV-2 (USA-WA1/2020) | Plaque Formation | PRNT50: 1.13 | > 100 | > 88 |

| Viral Load Reduction Assay | Calu-3 | SARS-CoV-2 (B.1.617.2 - Delta) | Viral RNA (qPCR) | EC50: 1.72 | > 100 | > 58 |

Table 2: In Vivo Efficacy of this compound in K18-hACE2 Mice

| Treatment Group | Dosage | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Viral Titer (PFU/g) at 5 dpi |

| Vehicle Control | - | 0 | 25 | 1 x 10^7 |

| This compound | 10 mg/kg | 80 | 8 | 1 x 10^4 |

| This compound | 20 mg/kg | 100 | 5 | 1 x 10^3 |

Note: The data presented are representative values based on typical findings for potent SARS-CoV-2 entry inhibitors and are intended for illustrative purposes within this guide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Pseudovirus Entry Assay

This assay is used to quantify the inhibition of viral entry mediated by the SARS-CoV-2 Spike protein in a BSL-2 environment.

-

Materials:

-

HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).

-

Lentiviral or VSV-based pseudovirus particles expressing the SARS-CoV-2 Spike protein and a luciferase reporter gene.

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

-

96-well white, clear-bottom assay plates.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Protocol:

-

Seed HEK293T-hACE2 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Pre-incubate the cells with the diluted compound for 1 hour at 37°C.

-

Add SARS-CoV-2 Spike pseudovirus to each well.

-

Incubate for 48 hours at 37°C.

-

Remove the supernatant and lyse the cells.

-

Add luciferase assay reagent to the cell lysate and measure luminescence using a luminometer.

-

Calculate the IC50 value by fitting the dose-response curve.[1][2][3]

-

2. Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.[4]

-

Materials:

-

Vero E6 cells.

-

Live SARS-CoV-2 virus (e.g., USA-WA1/2020 strain).

-

MEM supplemented with 2% FBS, 1% penicillin-streptomycin.

-

96-well clear assay plates.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

Plate reader.

-

-

Protocol:

-

Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in MEM.

-

In a separate plate, pre-incubate the diluted compound with a known titer of SARS-CoV-2 for 1 hour at 37°C.

-

Remove the culture medium from the cells and add the virus-compound mixture.

-

Incubate for 72 hours at 37°C until CPE is observed in the virus control wells.[4][5]

-

Add the cell viability reagent and measure the signal using a plate reader.

-

Calculate the EC50 value from the dose-response curve.[6]

-

3. Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for quantifying the titer of neutralizing antibodies or the potency of antiviral compounds.[7][8]

-

Materials:

-

Vero E6 cells.

-

Live SARS-CoV-2 virus.

-

MEM supplemented with 2% FBS.

-

12-well plates.

-

Overlay medium (e.g., MEM with 1.2% Avicel).

-

Crystal violet staining solution.

-

-

Protocol:

-

Seed Vero E6 cells in 12-well plates and grow to confluency.

-

Prepare serial dilutions of this compound and mix with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units).

-

Incubate the virus-compound mixture for 1 hour at 37°C.

-

Inoculate the confluent Vero E6 cell monolayers with the mixture and incubate for 1 hour.

-

Remove the inoculum and add the overlay medium.

-

Incubate for 3 days at 37°C.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques and calculate the PRNT50, the concentration of the compound that reduces the number of plaques by 50%.[7][8]

-

4. In Vivo Efficacy in K18-hACE2 Transgenic Mice

This model is used to assess the in vivo antiviral activity of the compound in a model that mimics severe COVID-19.[9][10]

-

Materials:

-

K18-hACE2 transgenic mice.

-

Live SARS-CoV-2 virus.

-

This compound formulated for in vivo administration.

-

BSL-3 animal facility.

-

-

Protocol:

-

Acclimatize K18-hACE2 mice for at least 7 days.

-

Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral gavage) starting 1 day before infection.

-

Anesthetize the mice and intranasally infect with a lethal dose of SARS-CoV-2 (e.g., 10^4 PFU).[9]

-

Continue daily treatment with the compound for a specified duration (e.g., 5 days).

-

Monitor the mice daily for body weight changes and clinical signs of disease for 14 days.[10]

-